molecular formula C10H13N3 B14867769 6-Butyl-2-methylpyrimidine-4-carbonitrile

6-Butyl-2-methylpyrimidine-4-carbonitrile

Cat. No.: B14867769
M. Wt: 175.23 g/mol
InChI Key: YAHZZQYDLYMHSX-UHFFFAOYSA-N
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Description

6-Butyl-2-methylpyrimidine-4-carbonitrile is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The specific structure of this compound includes a butyl group at the 6th position, a methyl group at the 2nd position, and a cyano group at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-2-methylpyrimidine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpyrimidine-4-carbonitrile with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Butyl-2-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the butyl or methyl positions using reagents like alkyl halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-Butyl-2-methylpyrimidine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Butyl-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    6-(tert-Butyl)-2-methylpyrimidine-4-carbonitrile: Similar structure with a tert-butyl group instead of a butyl group.

    2,4,6-Trimethylpyrimidine: Contains three methyl groups on the pyrimidine ring.

    2-Methyl-4,6-dihydroxypyrimidine: Contains hydroxyl groups instead of a cyano group.

Uniqueness

6-Butyl-2-methylpyrimidine-4-carbonitrile is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The combination of the butyl, methyl, and cyano groups provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

6-butyl-2-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C10H13N3/c1-3-4-5-9-6-10(7-11)13-8(2)12-9/h6H,3-5H2,1-2H3

InChI Key

YAHZZQYDLYMHSX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=NC(=N1)C)C#N

Origin of Product

United States

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